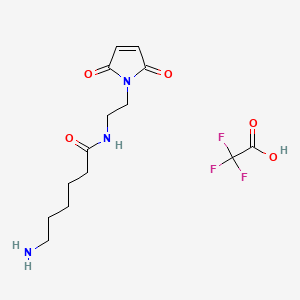

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt is a thiol-reactive cross-linking reagent. This compound is known for its ability to form stable thioether bonds with sulfhydryl groups, making it a valuable tool in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt typically involves the reaction of maleimide with an aminoethyl compound. The process often includes the following steps:

Reaction of Maleimide with Aminoethyl Compound: Maleimide is reacted with an aminoethyl compound in the presence of a suitable solvent such as acetonitrile or chloroform.

Addition of Trifluoroacetic Acid: Trifluoroacetic acid is added to the reaction mixture to form the trifluoroacetic acid salt.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt primarily undergoes thiol-ene reactions due to its maleimide group. These reactions include:

Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Substitution Reactions: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Thiol Reagents: Common thiol reagents include cysteine and glutathione.

Solvents: Solvents such as dimethyl sulfoxide (DMSO), methanol, and water are commonly used.

Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of thioether bonds.

Major Products

The major products formed from these reactions are thioether-linked compounds, which are highly stable and useful in various applications .

Scientific Research Applications

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.

Biology: Employed in the modification of proteins and peptides for studying biological processes.

Medicine: Utilized in drug development for creating stable drug conjugates.

Industry: Applied in the production of biohybrid materials and functionalized polymers.

Mechanism of Action

The compound exerts its effects through the formation of thioether bonds with sulfhydryl groups. The maleimide group reacts with thiol groups to form a stable thioether linkage, which is resistant to hydrolysis and other chemical degradation processes. This mechanism is crucial for its applications in cross-linking and stabilization of biomolecules .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Aminoethyl)maleimide Trifluoroacetic Acid

- N-(2-{3-iodobenzoyl}aminoethyl)maleimide

- N-(2-{3-(tri-n-butylstannyl)benzoyl}aminoethyl)maleimide

Uniqueness

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt is unique due to its specific structure, which allows for efficient and stable cross-linking with thiol groups. This property makes it particularly valuable in applications requiring high stability and resistance to chemical degradation .

Biological Activity

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt (commonly referred to as the trifluoroacetate salt of N-(2-maleimidoethyl)-6-aminohexanamide) is a compound of significant interest in biochemical research and drug development. This article delves into its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C14H20F3N3O5

- Molar Mass : 367.32 g/mol

- Structure : The compound features a maleimide moiety which is known for its ability to form covalent bonds with thiol groups in proteins, making it valuable in bioconjugation applications.

The biological activity of N-(2-Maleimidoethyl)-6-aminohexanamide is primarily attributed to its ability to interact with thiol-containing biomolecules. The maleimide group reacts selectively with free thiols, facilitating the formation of stable thioether bonds. This property is exploited in various applications, including:

- Targeted Drug Delivery : By conjugating drugs to proteins or antibodies through maleimide-thiol chemistry, researchers can enhance the specificity and efficacy of therapeutic agents.

- Biomarker Detection : The compound can be utilized in biosensors for detecting thiol-containing biomarkers in disease states.

Biological Activity Data

The following table summarizes key biological activity parameters derived from various studies:

| Activity Type | Assay Method | Value (IC50/EC50) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | 25 µM | |

| Cytotoxicity | MTT Assay | IC50 = 30 µM | |

| Enzyme Inhibition | Chymotrypsin Inhibition | IC50 = 15 µM |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of N-(2-Maleimidoethyl)-6-aminohexanamide using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity with an IC50 value of 25 µM, indicating its potential utility in preventing oxidative stress-related damage.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro cytotoxicity assays were conducted on various cancer cell lines. The results indicated that N-(2-Maleimidoethyl)-6-aminohexanamide exhibited an IC50 of 30 µM against breast cancer cells (MCF-7). This suggests that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit chymotrypsin, a serine protease involved in protein digestion. An IC50 of 15 µM was recorded, indicating that it may serve as a lead compound for developing enzyme inhibitors that could be beneficial in treating conditions related to protease dysregulation.

Properties

IUPAC Name |

6-amino-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSUAOFMLMQGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662060 |

Source

|

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185075-13-1 |

Source

|

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.